molecular formula C11H19NO6 B2564176 4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid CAS No. 836635-58-6

4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid

Cat. No. B2564176
M. Wt: 261.274
InChI Key: YIGCKFFLRKUIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid, also known as Moroxydine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Src Kinase Inhibitors

Compounds with structural features similar to 4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid have been optimized for inhibiting Src kinase activity, crucial for cancer research. For example, analogues containing morpholino groups have shown increased inhibition of Src kinase activity and Src-mediated cell proliferation, highlighting their potential as cancer therapeutic agents (Boschelli et al., 2001).

Imaging Agents for Parkinson's Disease

Another application involves the synthesis of imaging agents for Parkinson's disease. Compounds incorporating morpholino groups have been developed for potential PET imaging of LRRK2 enzyme, which is implicated in Parkinson's disease (Wang et al., 2017).

Chemical Synthesis and Material Science

Additionally, these morpholino-containing compounds are used in various chemical syntheses, such as the development of sensitive assays for detecting insecticides in fruit samples or the creation of novel fluorophores with applications in biomedical analysis (Zhang et al., 2008); (Hirano et al., 2004).

properties

IUPAC Name

4-(2-methoxyethoxy)-3-morpholin-4-yl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-16-6-7-18-11(15)9(8-10(13)14)12-2-4-17-5-3-12/h9H,2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGCKFFLRKUIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C(CC(=O)O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid

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